molecular formula C17H20N2O2S B252346 N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

カタログ番号 B252346
分子量: 316.4 g/mol
InChIキー: NTXSHVBXPWHOKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, commonly known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. This drug works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver.

作用機序

ETC-1002 works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, ETC-1002 reduces the production of cholesterol and fatty acids, which in turn leads to a reduction in LDL cholesterol levels and an increase in HDL cholesterol levels.
Biochemical and Physiological Effects
ETC-1002 has been shown to have several biochemical and physiological effects. It reduces LDL cholesterol levels by up to 30% and increases HDL cholesterol levels by up to 25%. It also reduces triglyceride levels and improves insulin sensitivity. ETC-1002 has been found to have anti-inflammatory effects and can reduce the levels of inflammatory markers such as C-reactive protein.

実験室実験の利点と制限

One of the main advantages of ETC-1002 is its specificity for ATP citrate lyase. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the limitations of ETC-1002 is its low bioavailability, which can limit its effectiveness in some patients.

将来の方向性

There are several future directions for the research and development of ETC-1002. One area of research is to improve the bioavailability of the drug, which could increase its effectiveness in some patients. Another area of research is to study the long-term safety and efficacy of ETC-1002 in larger clinical trials. ETC-1002 could also be studied in combination with other lipid-lowering drugs to determine if it has synergistic effects. Finally, ETC-1002 could be studied in other disease areas such as diabetes and obesity, where its lipid-lowering and anti-inflammatory effects could be beneficial.

合成法

ETC-1002 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled together to form the final product. The synthesis method has been optimized to improve the yield and purity of the final product.

科学的研究の応用

ETC-1002 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. It has been shown to have lipid-lowering effects, reduce inflammation, and improve insulin sensitivity. ETC-1002 has also been found to be well-tolerated and safe in clinical trials.

特性

分子式

C17H20N2O2S

分子量

316.4 g/mol

IUPAC名

N-[3-[(4-ethylbenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-2-13-6-8-14(9-7-13)16(20)18-10-4-11-19-17(21)15-5-3-12-22-15/h3,5-9,12H,2,4,10-11H2,1H3,(H,18,20)(H,19,21)

InChIキー

NTXSHVBXPWHOKL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

正規SMILES

CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。